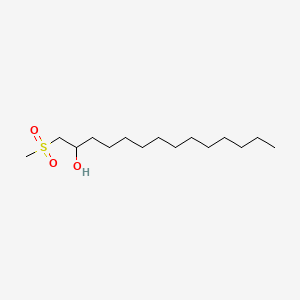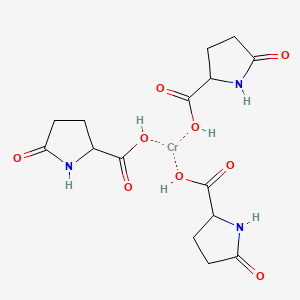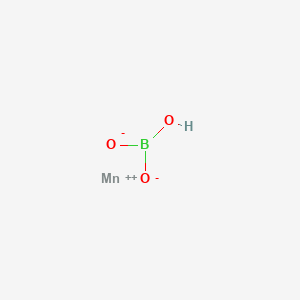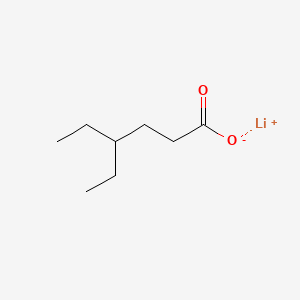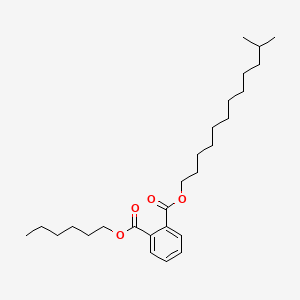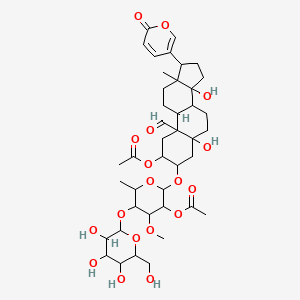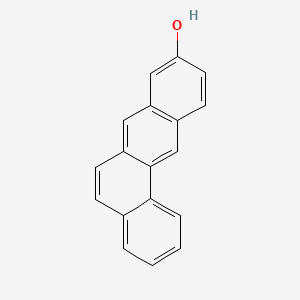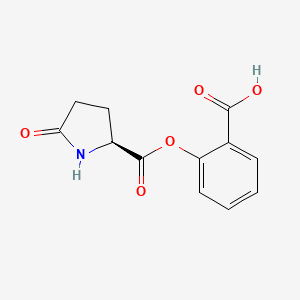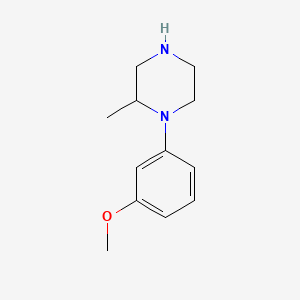
1-(3-Methoxyphenyl)-2-methylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Methoxyphenyl)-2-methylpiperazine is an organic compound that belongs to the class of piperazines. Piperazines are heterocyclic amines that have a wide range of applications in medicinal chemistry. This compound is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a piperazine ring substituted with a methyl group. The unique structure of this compound makes it a subject of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(3-Methoxyphenyl)-2-methylpiperazine can be synthesized through several synthetic routes. One common method involves the reaction of 3-methoxyaniline with 2-chloromethylpiperazine under basic conditions. The reaction typically takes place in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-Methoxyphenyl)-2-methylpiperazine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of 1-(3-Hydroxyphenyl)-2-methylpiperazine.
Reduction: The compound can undergo reduction reactions, particularly at the piperazine ring, leading to the formation of reduced derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as halides or amines can be used under appropriate conditions to achieve substitution.
Major Products:
Oxidation: 1-(3-Hydroxyphenyl)-2-methylpiperazine
Reduction: Reduced derivatives of the piperazine ring
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
1-(3-Methoxyphenyl)-2-methylpiperazine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting neurological disorders.
Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of various industrial compounds.
Mécanisme D'action
The mechanism of action of 1-(3-Methoxyphenyl)-2-methylpiperazine involves its interaction with specific molecular targets and pathways. The compound is known to interact with neurotransmitter receptors in the brain, modulating their activity and influencing neurological functions. The exact pathways and molecular targets are still under investigation, but it is believed to affect serotonin and dopamine receptors, contributing to its potential therapeutic effects.
Comparaison Avec Des Composés Similaires
1-(3-Methoxyphenyl)piperazine: Lacks the methyl group on the piperazine ring.
1-(4-Methoxyphenyl)-2-methylpiperazine: The methoxy group is positioned differently on the phenyl ring.
1-(3-Hydroxyphenyl)-2-methylpiperazine: The methoxy group is replaced with a hydroxyl group.
Uniqueness: 1-(3-Methoxyphenyl)-2-methylpiperazine is unique due to the specific positioning of the methoxy group and the methyl substitution on the piperazine ring. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
83949-40-0 |
|---|---|
Formule moléculaire |
C12H18N2O |
Poids moléculaire |
206.28 g/mol |
Nom IUPAC |
1-(3-methoxyphenyl)-2-methylpiperazine |
InChI |
InChI=1S/C12H18N2O/c1-10-9-13-6-7-14(10)11-4-3-5-12(8-11)15-2/h3-5,8,10,13H,6-7,9H2,1-2H3 |
Clé InChI |
VIUHJEYRGSUXOI-UHFFFAOYSA-N |
SMILES canonique |
CC1CNCCN1C2=CC(=CC=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


